4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound with the molecular formula C18H21ClN8O4. This compound is notable for its unique structure, which includes both a benzaldehyde and a triazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzaldehyde using a mixture of fuming nitric acid and sulfuric acid at temperatures below 10°C. The resulting 4-chloro-3-nitrobenzaldehyde is then reacted with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-3-aminobenzaldehyde derivatives.
Scientific Research Applications
4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The triazine moiety can interact with DNA or proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- 4-Nitrobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
Uniqueness
4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is unique due to its combination of a benzaldehyde and a triazine moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21ClN8O4 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H21ClN8O4/c19-14-2-1-13(11-15(14)27(28)29)12-20-24-16-21-17(25-3-7-30-8-4-25)23-18(22-16)26-5-9-31-10-6-26/h1-2,11-12H,3-10H2,(H,21,22,23,24)/b20-12+ |
InChI Key |
VHELMRXIIDQHKG-UDWIEESQSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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